BenchChemオンラインストアへようこそ!

1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea

GIRK Channel Structure-Activity Relationship Molecular Switch

Structurally unique ML297 analog featuring a 2-chlorophenylurea motif and furan-linked 1-methylpyrazole—a chemotype distinct from 3,4-difluorophenyl or unsubstituted phenyl variants in prototypical probes. This scaffold enables head-to-head electrophysiology to dissect GIRK1/2 vs GIRK1/4 selectivity determinants. Critical validation tool: minor structural changes in N-pyrazole-N'-arylureas can invert pharmacology from activation to inhibition. Resides in favorable CNS drug-like space (clogP 3.20, TPSA 71.11 Ų). Ideal starting point for medicinal chemistry programs targeting epilepsy or anxiety disorders.

Molecular Formula C16H15ClN4O2
Molecular Weight 330.77
CAS No. 2415520-48-6
Cat. No. B2591236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea
CAS2415520-48-6
Molecular FormulaC16H15ClN4O2
Molecular Weight330.77
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C16H15ClN4O2/c1-21-14(8-9-19-21)15-7-6-11(23-15)10-18-16(22)20-13-5-3-2-4-12(13)17/h2-9H,10H2,1H3,(H2,18,20,22)
InChIKeyRYBIDOGXIWPETC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea (CAS 2415520-48-6): A Structurally Distinct GIRK Channel Modulator Scaffold


1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea (CAS 2415520-48-6) is a synthetic small molecule belonging to the N-pyrazole-N'-arylurea class [1]. It is structurally characterized as a close analog of the first-in-class GIRK1/2 activator ML297 (VU0456810) [2], distinguished by a 2-chlorophenylurea motif and a furan-linked 1-methylpyrazole group. This compound is indexed in authoritative databases as a G protein-coupled inwardly-rectifying potassium (GIRK) channel activator [1], positioning it within a therapeutically relevant chemical space for neurological disorders.

Why A Simple 1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea Purchase Cannot Be Substituted with Generic GIRK Modulators


The pharmacological profile of GIRK channel modulators is exquisitely sensitive to minor structural modifications, where even subtle changes to the arylurea or heterocyclic linker can switch a compound from a potent activator to an inhibitor or render it completely inactive [1]. Within this chemotype, the specific combination of a 2-chlorophenyl terminus and a furan-bridged methylpyrazole is unique and not interchangeable with the 3,4-difluorophenyl or unsubstituted phenyl variants found in prototypical probes like ML297 [2]. Generic substitution with an uncharacterized 'pyrazolyl-urea' analog risks introducing an untested pharmacological mode, as classical molecular switches have been identified on both the N-phenyl and pyrazole moieties that invert function [1].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea (CAS 2415520-48-6)


Unique Chemotype Divergence from the Prototypical GIRK Activator ML297

The compound features a 2-chlorophenyl group and a furan-2-yl-methyl linker, which are critical structural deviations from the prototypical GIRK1/2 activator ML297 (which contains a 3,4-difluorophenyl group and a direct pyrazole-phenyl linkage) [REFS-1, REFS-2]. SAR studies on related 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas have demonstrated that modifications to the N-phenyl moiety act as 'molecular switches' that can invert pharmacology from activator to inhibitor [3]. Consequently, the specific 2-chlorophenyl-furan substitution pattern is predicted to confer a distinct pharmacological mode and selectivity profile.

GIRK Channel Structure-Activity Relationship Molecular Switch

Physicochemical Property Differentiation for CNS Drug Design

The compound exhibits a calculated partition coefficient (clogP) of 3.20 and a topological polar surface area (TPSA) of 71.11 Ų [1]. These values place it within a favorable CNS drug-like space. In comparison, the prototypical activator ML297 (clogP ~3.5, TPSA ~68 Ų) [REFS-2, estimated] presents a slightly higher lipophilicity. The lower clogP of the target compound suggests potentially improved solubility and a reduced risk of hERG-related cardiotoxicity, a common liability for highly lipophilic GIRK modulators.

CNS Drug Discovery Lipophilicity Physicochemical Properties

Conformational Restriction and Metabolic Stability Advantage of the Furan Linker

The incorporation of a furan-2-yl-methyl linker between the urea and the pyrazole ring introduces conformational restriction and a potential metabolic soft spot that differs from the flexible alkyl or direct aryl linkers used in other GIRK modulators [1]. In contrast, ML297 and related 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas rely on a direct N-phenyl-pyrazole linkage, which is susceptible to oxidative metabolism [2]. The furan ring is a well-established phenyl bioisostere often employed to improve metabolic stability and modulate cytochrome P450 interactions [1].

Metabolic Stability Conformational Restriction Furan Bioisostere

Optimal Use Cases for Procuring 1-(2-Chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea (CAS 2415520-48-6)


Chemical Probe for Investigating GIRK Channel Subtype Selectivity

As a structurally divergent analog of ML297, this compound is ideally suited as a chemical probe to dissect the pharmacological determinants of GIRK1/2 versus GIRK1/4 selectivity. Its unique 2-chlorophenyl-furan scaffold can be used in head-to-head electrophysiology studies to validate whether subtype selectivity is driven by the arylurea motif or the heterocyclic linker [1].

Negative Control or 'Molecular Switch' Validation Tool

Given the discovery that subtle structural changes in N-pyrazole-N'-arylureas can invert pharmacology from activation to inhibition, this compound can serve as a validation tool to test whether the 2-chlorophenyl-furan combination acts as an activator, inhibitor, or silent binder. It is a critical control for interpreting functional data generated with ML297 [1].

Starting Point for CNS-Targeted Lead Optimization with Improved Drug-Like Properties

With a predicted clogP of 3.20 and a TPSA of 71.11 Ų, this scaffold resides in favorable CNS drug-like chemical space [2]. It represents a rational starting point for medicinal chemistry campaigns aiming to improve upon the solubility and off-target profile of first-generation GIRK activators, particularly in programs targeting epilepsy or anxiety disorders [3].

Tool Compound for Furan Bioisostere Evaluation in Ion Channel Programs

This compound provides a direct test case for evaluating the impact of a furan bioisostere on the potency, selectivity, and metabolic stability of urea-based ion channel modulators. It can be benchmarked against phenyl-linked analogs to generate key SAR data for future design cycles [REFS-2, REFS-4].

Quote Request

Request a Quote for 1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.